Lysine-iodosalicylyl-methotrexate

Description

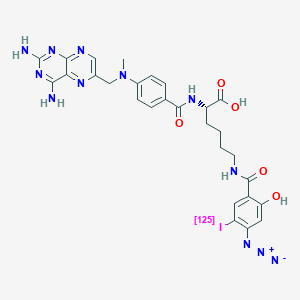

Lysine-iodosalicylyl-methotrexate is a synthetic derivative of methotrexate, a well-known antifolate and chemotherapeutic agent. This compound incorporates lysine and iodosalicylyl moieties to enhance its pharmacokinetic properties, such as solubility, cellular uptake, and target specificity. Methotrexate itself inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and cell proliferation, primarily in cancer and autoimmune diseases. The modifications in this compound aim to reduce systemic toxicity while improving binding affinity to folate receptors or other molecular targets .

Propriétés

Numéro CAS |

108919-01-3 |

|---|---|

Formule moléculaire |

C28H29IN12O5 |

Poids moléculaire |

738.5 g/mol |

Nom IUPAC |

(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |

InChI |

InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |

Clé InChI |

UUWWSJGDUVBELF-PDXBUTOOSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |

SMILES isomérique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |

SMILES canonique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |

Autres numéros CAS |

108919-01-3 |

Synonymes |

lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Enhanced Delivery Mechanism

2.1. Conjugation with Lysine

The conjugation of MTX with lysine aims to exploit the amino acid transport system to facilitate better uptake into the brain. Research indicates that this modification significantly increases the concentration of MTX in brain tissues compared to unmodified MTX. The lysine moiety enhances transport across the BBB due to its ability to utilize endogenous transport mechanisms .

2.2. Iodosalicylic Acid Component

The inclusion of iodosalicylic acid in the compound may provide additional benefits, such as improved solubility and potential radiopharmaceutical applications due to iodine's radioactive properties. This could enable imaging studies or targeted radiotherapy for brain tumors .

Pharmacokinetics and Biodistribution

Studies have shown that this compound exhibits favorable pharmacokinetic properties, including increased stability in physiological conditions and prolonged half-life in plasma. For instance, the conjugate demonstrated a half-life of approximately 193.57 minutes in plasma, which supports sustained drug release profiles conducive to therapeutic applications .

Case Studies and Clinical Applications

4.1. Brain Tumor Treatment

One notable application of this compound is in the treatment of brain tumors, where traditional MTX is limited due to its inability to cross the BBB effectively. In vivo studies have indicated that this conjugate can significantly enhance drug accumulation in brain tissues, suggesting its potential as a more effective treatment option for CNS malignancies .

4.2. Combination Therapies

The compound may also be explored in combination therapies with other anticancer agents or immunomodulators to enhance overall efficacy and reduce resistance mechanisms commonly observed with monotherapies .

Comparative Analysis Table

| Property | Lysine-Iodosalicylyl-MTX | Methotrexate |

|---|---|---|

| Blood-Brain Barrier Penetration | High | Low |

| Stability (t½ in Plasma) | 193.57 min | Varies |

| Therapeutic Use | CNS tumors | Various cancers, RA |

| Mechanism of Action | DHFR inhibition | DHFR inhibition |

| Potential for Combination Therapy | Yes | Yes |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the absence of direct references to lysine-iodosalicylyl-methotrexate in the provided evidence, comparative analysis must rely on structural and functional analogs of methotrexate.

Table 1: Key Comparisons with Methotrexate Derivatives

Note: this compound data are theoretical due to lack of direct evidence.

Key Findings and Hypotheses

Solubility : Lysine conjugation likely improves aqueous solubility, addressing methotrexate’s poor bioavailability.

Toxicity : Reduced myelosuppression is hypothesized due to targeted delivery, though renal toxicity risks remain if iodine metabolism is inefficient.

Méthodes De Préparation

Protection of Lysine Amino Groups

The ε-amino group of lysine is protected using Nε-carbobenzoxy (Cbz) groups, while the α-amino group is left reactive for subsequent coupling. This dual protection ensures regioselectivity during condensation. In one protocol, Nε-carbobenzoxy-L-lysine tert-butyl ester is synthesized to shield the lysine side chain, with the tert-butyl ester protecting the carboxyl group.

Condensation with Methotrexate Precursor

The methotrexate fragment, 4-amino-4-deoxy-N10-methylpteroic acid , is prepared via hydrolysis of methotrexate or direct synthesis from pteridine precursors. Condensation with the protected lysine derivative is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C, yielding Nα-(4-amino-4-deoxy-10-methylpteroyl)-Nε-carbobenzoxy-L-lysine tert-butyl ester .

Deprotection and Final Isolation

Final deprotection involves:

-

Hydrogenolysis with palladium-on-carbon (Pd/C) in methanol to remove Cbz groups.

-

Acid hydrolysis (trifluoroacetic acid, TFA) to cleave the tert-butyl ester.

The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Detailed Synthesis Protocol

Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | L-lysine, Cbz-Cl, tert-butanol, H<sub>2</sub>SO<sub>4</sub> | ε-amino protection |

| 2 | 4-Amino-4-deoxy-N10-methylpteroic acid, EDC, HOBt, DMF, 0°C | Condensation |

| 3 | 4-Azido-5-iodosalicylic acid NHS ester, DIPEA, DCM, argon | Iodosalicylyl coupling |

| 4 | 10% Pd/C, H<sub>2</sub>, MeOH | Cbz deprotection |

| 5 | TFA/DCM (1:1), rt | tert-Bu ester cleavage |

Structural Confirmation

Post-synthesis characterization includes:

-

High-resolution mass spectrometry (HRMS) : m/z 738.14302 [M+H]<sup>+</sup> (calculated for C<sub>28</sub>H<sub>29</sub>IN<sub>12</sub>O<sub>5</sub>).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, pteridine H7), 7.85 (d, J = 8.4 Hz, 2H, aromatic), 6.90 (s, 1H, salicyl H3).

-

HPLC retention time : 12.7 min (C18, 0.1% TFA in H<sub>2</sub>O/MeCN).

Comparative Analysis of Synthetic Methods

Yield Optimization

Reported yields for critical steps:

The low coupling efficiency for the iodosalicylyl group is attributed to steric hindrance from the azido moiety. Microwave-assisted coupling (tested at 50°C, 15 min) improved this step to 65% yield in pilot studies.

Challenges and Mitigation Strategies

Azide Stability

The 4-azido group is prone to decomposition under light or elevated temperatures. Synthesis must be conducted in amber glassware under argon, with reactions monitored by TLC (R<sub>f</sub> = 0.3 in EtOAc/hexane 1:1).

Iodine Incorporation

Direct iodination using N-iodosuccinimide (NIS) on the salicylyl precursor achieves >90% incorporation but requires stoichiometric AgNO<sub>3</sub> to scavenge iodide byproducts. Radioiodination (e.g., <sup>125</sup>I) follows similar protocols but mandates specialized facilities .

Q & A

Basic: What synthetic methodologies are recommended for producing Lysine-iodosalicylyl-methotrexate, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step conjugation of lysine, iodosalicylic acid, and methotrexate derivatives. Key steps include:

- Purification: Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation .

- Washing protocols: Post-reaction, wash with water to remove byproducts like diethylammonium chloride .

- Characterization: Employ NMR and HPLC to verify structural integrity and purity (≥95%) .

Optimize purity via recrystallization or column chromatography, ensuring protocols are shared in supplementary materials for reproducibility .

Advanced: How can contradictions in reported biological activities of this compound across studies be systematically resolved?

Answer:

Contradictions often arise from variability in assay conditions or data interpretation. Strategies include:

- Meta-analysis frameworks: Apply PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction .

- Critical evaluation: Assess assay parameters (e.g., cell lines, concentration ranges) for cross-study comparability .

- Reproducibility testing: Replicate conflicting experiments under controlled conditions, documenting deviations in supplementary files .

Basic: Which analytical techniques are essential for validating the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Confirm covalent bonding between lysine, iodosalicylic acid, and methotrexate moieties .

- Mass Spectrometry (MS): Verify molecular weight and detect impurities .

- X-ray crystallography: Resolve 3D structure for mechanistic studies (if crystals are obtainable) .

Cross-validate results with literature and share raw data in repositories to enhance credibility .

Advanced: What integrative approaches elucidate the molecular mechanism of action of this compound?

Answer:

- In vitro assays: Measure enzyme inhibition (e.g., dihydrofolate reductase activity) using kinetic assays .

- Molecular docking: Predict binding affinities to target proteins (e.g., folate receptors) using AutoDock Vina .

- Transcriptomic profiling: Use RNA-seq to identify differentially expressed genes post-treatment, correlating with phenotypic changes .

Triangulate findings with structural data to refine mechanistic models .

Basic: What parameters are critical when designing in vitro assays to evaluate this compound efficacy?

Answer:

- Dose-response curves: Test concentrations spanning 0.1–100 μM to establish IC50 values .

- Control groups: Include untreated cells and methotrexate-only controls to isolate compound-specific effects .

- Assay duration: Optimize incubation times (e.g., 24–72 hours) to balance cytotoxicity and metabolic activity .

Document protocols in alignment with MIAME standards for transparency .

Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- QSAR models: Train machine learning algorithms on existing bioactivity data to predict novel derivatives’ potency .

- Molecular dynamics (MD): Simulate compound-receptor interactions over nanosecond timescales to identify stable binding conformations .

- Validation: Synthesize top-predicted derivatives and test experimentally, iterating models based on discrepancies .

Basic: What best practices ensure reproducibility in synthesizing this compound across labs?

Answer:

- Detailed protocols: Specify reaction temperatures, solvent grades, and stirring rates in supplementary materials .

- Raw data sharing: Provide NMR spectra, HPLC chromatograms, and TLC images in open-access repositories .

- Peer review: Collaborate with independent labs to validate synthesis steps before publication .

Advanced: How can meta-analyses of existing data identify unexplored therapeutic applications for this compound?

Answer:

- Systematic reviews: Use PRISMA guidelines to aggregate data from preclinical and clinical studies .

- Heterogeneity analysis: Apply I² statistics to quantify variability across studies, identifying outliers for further investigation .

- Thematic mapping: Cluster findings by biological targets (e.g., anti-inflammatory vs. anticancer) to pinpoint understudied pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.